3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalen-2-yloxy group attached to an anilino moiety, which is further connected to a phenylbut-2-en-1-one backbone. The compound’s structure allows it to participate in various chemical reactions and exhibit interesting photophysical properties .
Vorbereitungsmethoden
The synthesis of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate reagent to introduce the oxy group.
Coupling with aniline: The naphthalen-2-yloxy intermediate is then coupled with aniline under suitable conditions to form the naphthalen-2-yloxyanilino intermediate.
Condensation with phenylbut-2-en-1-one: Finally, the naphthalen-2-yloxyanilino intermediate is condensed with phenylbut-2-en-1-one to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for understanding reaction mechanisms.
Medicine: The compound’s structural properties may be explored for the development of new pharmaceuticals or as a probe in medicinal chemistry research.
Wirkmechanismus
The mechanism of action of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: This compound has a similar backbone but differs in the substituent groups, which can lead to different chemical and physical properties.
3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: Another similar compound with a different substituent at the naphthalene ring, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
919083-20-8 |
---|---|
Molekularformel |
C26H21NO2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-(2-naphthalen-2-yloxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C26H21NO2/c1-19(17-25(28)21-10-3-2-4-11-21)27-24-13-7-8-14-26(24)29-23-16-15-20-9-5-6-12-22(20)18-23/h2-18,27H,1H3 |
InChI-Schlüssel |
DTQIIICPZFJIKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.